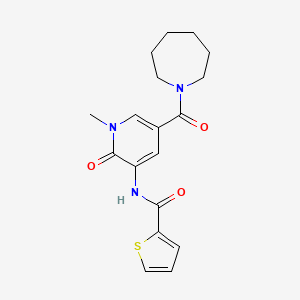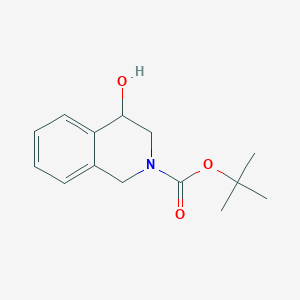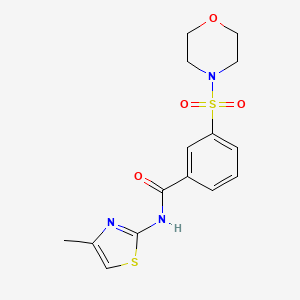
N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide" typically involves multi-step chemical reactions, starting with the formation of the core quinoline structure followed by functionalization with thiophene-based groups. For example, the synthesis of 8-methoxyquinoline-2-carboxamide derivatives containing 1,3,4-thiadiazole moiety involves an active substructure combination method, showcasing the complex synthetic routes needed to create such compounds (Qu et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a quinoline core substituted at specific positions with methoxy and thiophene groups. The detailed structural analysis through methods such as X-ray crystallography provides insights into the crystalline arrangement and molecular geometry, which are crucial for understanding their chemical behavior and interaction mechanisms (Abbasi et al., 2011).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions, reflecting their reactive functional groups. Their chemical properties are influenced by the nature of the thiophene and quinoline moieties, which can undergo electrophilic substitution, nucleophilic addition, and other reactions typical of aromatic heterocycles. The specific chemical behaviors of these compounds open avenues for further functionalization and modification, enabling the synthesis of a wide array of derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and stability, are closely related to their molecular structure. The incorporation of methoxy and thiophene groups influences their lipophilicity, solubility in organic solvents, and thermal stability. These properties are essential for determining their suitability for various applications, including their potential use in medicinal chemistry.
Chemical Properties Analysis
The chemical properties of "this compound" derivatives are marked by their reactivity towards different chemical reagents, their ability to form complexes with metals, and their potential as ligands in coordination chemistry. The electron-rich nature of the thiophene and quinoline rings makes these compounds candidates for various organic reactions, offering a versatile platform for chemical synthesis and modifications (Vivekanand & Mruthyunjayaswamy, 2013).
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
Research has demonstrated the efficacy of quinoline derivatives in combating various strains of bacteria and microbes. For instance, the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety have shown moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria, presenting a potential pathway for developing new antibacterial agents (Qu et al., 2018). Similarly, fluoroquinolone-based 4-thiazolidinones exhibit promising antifungal and antibacterial activities, highlighting the therapeutic potential of such compounds in addressing microbial infections (Patel & Patel, 2010).
Photostabilization of Materials
In the realm of materials science, new thiophene derivatives have been synthesized and applied as photostabilizers for poly(vinyl chloride) (PVC), demonstrating a significant reduction in the level of photodegradation. This application not only extends the life of PVC materials but also opens new avenues for enhancing the durability of polymers exposed to ultraviolet radiation (Balakit et al., 2015).
Antitubercular Activity
The synthesis of novel thiophene-quinoline derivatives has also been explored for their antitubercular properties. A study on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides revealed promising antitubercular agents with MIC values indicating strong activity against Mycobacterium tuberculosis, combined with lower cytotoxicity profiles, marking a significant step forward in the fight against tuberculosis (Marvadi et al., 2020).
Enzyme Inhibition for Neurodegenerative Diseases
Further, the exploration into thiophene derivatives for acetylcholinesterase inhibition presents a potential therapeutic avenue for treating neurodegenerative diseases like Alzheimer's. The study by Ismail et al. (2012) on new thiophene derivatives using the Gewald protocol found some compounds to be more potent inhibitors than donepezil, a standard treatment, suggesting a promising path for developing new treatments for Alzheimer’s disease (Ismail et al., 2012).
Propiedades
IUPAC Name |
N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-13-6-5-10-3-2-4-12(14(10)17-13)16-15(18)11-7-8-20-9-11/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZFQXRZNZJRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=CSC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)




![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)